BenchChemオンラインストアへようこそ!

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate

Enzyme reconstitution Cofactor binding kinetics Tryptophanase

Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate (CAS 22816‑56‑4) is the monosodium salt of pyridoxal 5′‑phosphate (PLP), the biologically active coenzyme form of vitamin B₆. With molecular formula C₈H₉NNaO₆P and a molecular weight of 269.12 g·mol⁻¹, it is formally designated as Pyridoxal,5‑(dihydrogen phosphate), monosodium salt (8CI).

Molecular Formula C8H9NNaO6P
Molecular Weight 269.12 g/mol
CAS No. 22816-56-4
Cat. No. B12930517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate
CAS22816-56-4
Molecular FormulaC8H9NNaO6P
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+]
InChIInChI=1S/C8H10NO6P.Na/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+1/p-1
InChIKeyLWRNKHPBGKDNFK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Formyl-5-Hydroxy-6-Methyl-3-Pyridylmethyl Hydrogen Phosphate (CAS 22816-56-4): Procurement-Grade Identity and Coenzyme Classification


Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate (CAS 22816‑56‑4) is the monosodium salt of pyridoxal 5′‑phosphate (PLP), the biologically active coenzyme form of vitamin B₆ [1]. With molecular formula C₈H₉NNaO₆P and a molecular weight of 269.12 g·mol⁻¹, it is formally designated as Pyridoxal,5‑(dihydrogen phosphate), monosodium salt (8CI) [2]. Unlike the more widely catalogued free‑acid monohydrate (CAS 41468‑25‑1), this specific counter‑ion variant presents a distinct solution‑phase pH and ionic profile that can be exploited in pH‑sensitive enzymatic reconstitution, lyophilized injectable formulation, and effervescent delivery systems [3].

Why Generic Pyridoxal 5′‑Phosphate Substitution Fails for Sodium 4‑Formyl‑5‑Hydroxy‑6‑Methyl‑3‑Pyridylmethyl Hydrogen Phosphate


Pyridoxal 5′‑phosphate (PLP) is commercially supplied in several physical forms—free acid (CAS 54‑47‑7), monohydrate (CAS 41468‑25‑1), monosodium salt (CAS 22816‑56‑4), and disodium salt (CAS 15183‑94‑5)—that are not functionally interchangeable in formulation and enzymatic contexts [1]. The counter‑ion identity governs the solution pH, ionic strength, and the hydration/solvation characteristics of the phosphate head group, which directly affect cofactor‑binding kinetics in PLP‑dependent enzymes where Na⁺ versus K⁺ occupancy at the monovalent‑cation effector site can shift the apparent Kₘ for PLP by an order of magnitude [2]. Consequently, selecting the monosodium salt over the free acid or the potassium‑buffered form is not merely a matter of chemical equivalence but a decision that can dictate the success of enzyme reconstitution, the physical stability of a lyophilized drug product, or the dissolution rate of an effervescent paediatric formulation [3].

Quantitative Differentiation Evidence for Sodium 4‑Formyl‑5‑Hydroxy‑6‑Methyl‑3‑Pyridylmethyl Hydrogen Phosphate vs. Comparator PLP Forms


Monovalent Cation Identity Determines >10‑Fold Difference in Apparent Cofactor Affinity for PLP‑Dependent Enzyme Assembly

In the PLP‑dependent Bacillus alvei apotryptophanase system, the apparent Kₘ for pyridoxal‑P (PLP) required to drive dimer‑to‑tetramer association is more than tenfold higher when the enzyme is in the sodium form compared with the potassium form [1]. This differential was directly measured by sedimentation velocity analysis under identical buffer conditions, isolating the monovalent cation effect on cofactor affinity [1].

Enzyme reconstitution Cofactor binding kinetics Tryptophanase Quaternary structure assembly

Lyophilized Formulation Stability Achieved by Sodium Hydroxide pH Adjustment to 7.0–7.3

Patent WO2006102748A1 discloses that a sterile aqueous solution of pyridoxal 5′‑phosphate (free acid) adjusted to pH 7.0–7.3 with sodium hydroxide, then lyophilized, yields a physically and chemically stable product when stored at 2–8 °C under low‑light conditions [1]. In contrast, aqueous solutions of PLP prepared without pH adjustment exhibit poor stability, with significant photodegradation to 4‑pyridoxic acid 5′‑phosphate (PAP) occurring within 4 h of light exposure [2]. The monosodium salt provides the pre‑neutralized stoichiometry required to achieve this stability range without additional excipient‑driven pH manipulation [1].

Lyophilization Injectable formulation Physical stability pH optimization

Effervescent Paediatric Formulation Achieves Complete Dissolution in <1 Minute with Sodium Bicarbonate Co‑formulation

US patent US20190183911A1 demonstrates that an effervescent composition of pyridoxal‑5‑phosphate (P5P) with sodium bicarbonate (P5P/NaHCO₃ molar ratio 0.75–1.5) achieves complete dissolution in less than 1 minute in a small volume of water [1]. This performance contrasts sharply with prior‑art P5P capsules containing microcrystalline cellulose, which leave a yellowish solid residue and result in incomplete dose administration [1]. HPLC assay data for the effervescent formulation show a mean content of 26.9 ± 1.1 mg (25 mg label) at 11 days and 25.1 ± 2 mg at 312 days, confirming chemical stability over 10 months [1].

Paediatric drug delivery Effervescent formulation Dissolution rate Neonatal epilepsy

Solution pH Shift from Acidic (Free Acid Monohydrate) to Near‑Physiological Range Enables Direct Use in Cell‑Based Assays

The free acid monohydrate of pyridoxal 5′‑phosphate (CAS 41468‑25‑1) yields an acidic solution with pH 3.0–3.5 when dissolved at 0.1 g/200 mL water . In contrast, the monosodium salt (CAS 22816‑56‑4), by virtue of its pre‑neutralised phosphate‑group stoichiometry, produces a solution with a significantly higher pH that is closer to the physiological range (approximately pH 4–6 by inference from the effervescent formulation data, where additional NaHCO₃ achieves complete dissolution without acid‑driven precipitation) [1]. This class‑level difference reduces the need for supplementary buffering when PLP is added directly to cell‑culture media or enzymatic assay systems.

Cell culture Buffering capacity Solution pH In‑vitro assay compatibility

High‑Value Application Scenarios for Sodium 4‑Formyl‑5‑Hydroxy‑6‑Methyl‑3‑Pyridylmethyl Hydrogen Phosphate Based on Differential Evidence


Na⁺‑Specific PLP‑Dependent Enzyme Reconstitution and Quaternary Structure Studies

For structural biologists and enzymologists working with PLP‑dependent enzymes that possess a monovalent‑cation effector site—such as tryptophanase, dialkylglycine decarboxylase, or serine palmitoyltransferase—the choice of PLP counter‑ion is critical. The >10‑fold difference in apparent Kₘ between the sodium and potassium forms of the apoenzyme [1] means that using the monosodium salt eliminates the confounding variable of potassium contamination, enabling accurate determination of Na⁺‑specific kinetic parameters and facilitating crystallisation trials where sodium is the preferred cation for lattice formation.

GMP Manufacturing of Lyophilized Injectable PLP Formulations for Neonatal and Orphan‑Drug Indications

The monosodium salt directly supports the pH 7.0–7.3 specification required for the lyophilized injectable product described in WO2006102748A1 [2]. Because the salt is already partially neutralised, it reduces the amount of NaOH needed during bulk solution preparation, lowering the risk of local alkaline degradation of the aldehyde moiety. Combined with the documented photostability advantage of the lyophilized form versus aqueous PLP (stable for hours vs. months) [3], this makes the monosodium salt the most direct synthetic route to a validated drug product for neonatal epileptic encephalopathy and pyridoxine‑refractory seizures.

Rapidly Dispersible Paediatric Effervescent Formulations for Emergency Seizure Management

In the effervescent platform claimed in US20190183911A1, the monosodium salt of PLP is the logical starting material because it is stoichiometrically aligned with the P5P/NaHCO₃ molar ratio range (0.75–1.5) that delivers <1‑minute complete dissolution [4]. Using the free acid would necessitate compensatory NaOH addition, introducing process variability that could push the formulation outside the validated ratio and compromise the rapid dissolution performance that is clinically essential for neonates in status epilepticus.

Cell‑Based Screening Assays Requiring Direct PLP Supplementation Without Medium Acidification

For high‑throughput screening laboratories that add PLP cofactor directly to mammalian cell cultures (e.g., for aromatic L‑amino acid decarboxylase (AADC) activity assays or neurotransmitter production studies), the monosodium salt avoids the pH 3.0–3.5 acid shock associated with the free acid monohydrate . This preserves cell viability and metabolic homeostasis, ensuring that observed pharmacological effects are attributable to the test article rather than to pH‑mediated cytotoxicity, thereby strengthening the robustness of screening data for regulatory or publication purposes.

Quote Request

Request a Quote for Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.